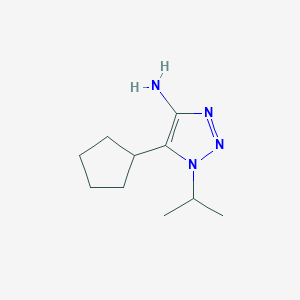
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative with a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentyl ring and a triazole moiety. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Propan-2-ylation: The addition of a propan-2-yl group to the nitrogen atom of the triazole ring.
Amine Formation: The final step involves the formation of the amine group at the 4th position of the triazole ring.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopentyl and propan-2-yl groups.
5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
5-Cyclopentyl-1-(methyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
5-cyclopentyl-1-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-7(2)14-9(10(11)12-13-14)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3 |
Clé InChI |
OFQYLOVXDPGOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(N=N1)N)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
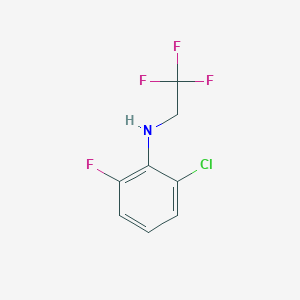

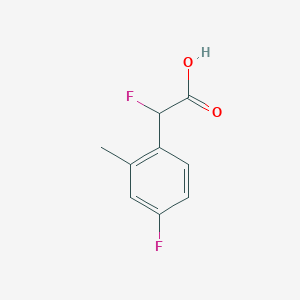
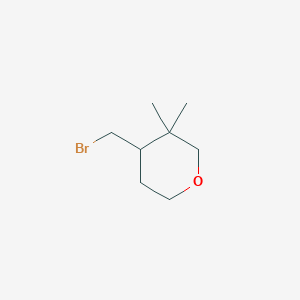

![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
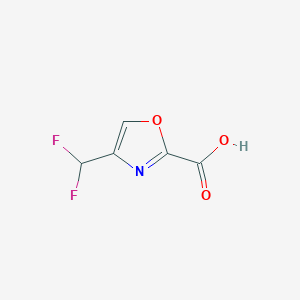
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)

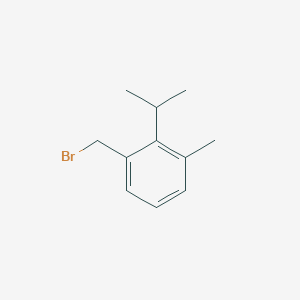
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
